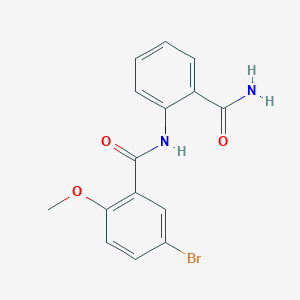
5-(2,4-dichlorophenyl)-N-(2-methylphenyl)-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dichlorophenyl)-N-(2-methylphenyl)-2-furancarboxamide, also known as DCF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DCF belongs to the class of furancarboxamides and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antipathogenic Activity
- Synthesis and Antipathogenic Properties : This compound has been explored for its potential in synthesizing acylthioureas with significant antipathogenic activities, particularly against bacterial strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest its usefulness in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Medicinal Chemistry
- Inhibitors of Mitochondrial Permeability Transition : Research indicates that structurally related compounds, involving furan and dichlorophenyl components, have shown promise as inhibitors of Ca²⁺-induced mitochondrial swelling. This could be significant for developing treatments for vascular dysfunctions, including ischemia/reperfusion injury (Murasawa et al., 2012).
Pesticide Chemistry
- Pesticide Interaction and Residue Formation : A study discovered that when certain herbicides containing dichlorophenyl components are combined, they transform into an unexpected residue, demonstrating the complex chemical interactions that can occur with such compounds in environmental settings (Bartha, 1969).
Crystallography
- Structural Analysis : The structural characteristics of related compounds, which share similarities with the dichlorophenyl-furancarboxamide structure, have been studied, contributing to the understanding of molecular conformations and interactions, useful in materials science and pharmaceutical chemistry (Gowda et al., 2007).
Biological Activity
- Antifungal Applications : Compounds with structural similarities have been synthesized and tested for their antifungal properties, particularly against P. cubensis, suggesting potential applications in agricultural or pharmaceutical antifungal development (Zheng Yu-gu, 2015).
Antibacterial Research
- Antibacterial Agent Synthesis : Research has focused on synthesizing and evaluating the antibacterial activities of various compounds, including those related to 5-(2,4-dichlorophenyl)-N-(2-methylphenyl)-2-furancarboxamide. These studies contribute to the discovery of new antibacterial agents, which is crucial in the fight against resistant bacterial strains (Desai, Dodiya, & Shihora, 2011).
Propiedades
Fórmula molecular |
C18H13Cl2NO2 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)-N-(2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-4-2-3-5-15(11)21-18(22)17-9-8-16(23-17)13-7-6-12(19)10-14(13)20/h2-10H,1H3,(H,21,22) |
Clave InChI |
JDGFSBXMSNOFJV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244903.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B244907.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B244909.png)
![N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244911.png)